

Allosteric Inhibition of PRMT6 by SGC6870: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and mechanism of action of **SGC6870**, a first-in-class, potent, and selective allosteric inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). The information presented herein is compiled from peer-reviewed scientific literature to support further investigation into the therapeutic potential of targeting PRMT6.

Executive Summary

Protein Arginine Methyltransferase 6 (PRMT6) is a type I arginine methyltransferase that plays a crucial role in various cellular processes, including gene transcription, DNA damage repair, and cell cycle regulation.[1][2] Dysregulation of PRMT6 activity has been implicated in several cancers, making it an attractive target for therapeutic intervention.[1][2] SGC6870 is a novel, cell-active small molecule that inhibits PRMT6 through an allosteric mechanism.[1][3][4] It demonstrates high potency and exceptional selectivity for PRMT6 over other methyltransferases.[1][4][5] Structural and kinetic studies have revealed that SGC6870 binds to a unique, induced allosteric pocket, distinct from the substrate and cofactor binding sites.[1][5] This guide summarizes the key quantitative data, experimental methodologies, and the underlying signaling pathways related to the allosteric inhibition of PRMT6 by SGC6870.

Quantitative Data



The inhibitory activity and selectivity of **SGC6870** have been characterized through various biochemical and cellular assays. The key quantitative findings are summarized in the tables below for easy comparison.

Table 1: In Vitro Inhibitory Potency of SGC6870 and its

Enantiomer

Compound	Target	IC50 (nM)	Assay Type
SGC6870 ((R)- enantiomer)	PRMT6	77 ± 6	Radiometric
SGC6870N ((S)- enantiomer)	PRMT6	> 50,000	Radiometric

Data sourced from Shen et al. (2021).[1][3]

Table 2: Cellular Inhibitory Activity of SGC6870

Compound	Cellular Target	IC50 (μM)	Cell Line	Assay Type
SGC6870	H3R2me2a reduction	0.9 ± 0.1	HEK293T (PRMT6 overexpressed)	Western Blot
SGC6870	H4R3me2a reduction	0.6 ± 0.1	HEK293T (PRMT6 overexpressed)	Western Blot
SGC6870N	H3R2me2a reduction	> 10	HEK293T (PRMT6 overexpressed)	Western Blot

Data sourced from Shen et al. (2021).[1]

Table 3: Selectivity Profile of SGC6870



Target Class	Number of Targets Tested	SGC6870 Concentration	Result
Methyltransferases (excluding PRMT6)	32 (including 7 other PRMTs)	1 μM and 10 μM	No significant inhibition
Non-epigenetic targets (kinases, GPCRs, ion channels, etc.)	>100	1 μΜ	No significant off- target binding

Data sourced from Shen et al. (2021).[1][4]

Note: A specific binding affinity (Kd) value for the interaction between **SGC6870** and PRMT6 as determined by biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) has not been reported in the primary literature. The characterization of **SGC6870**'s interaction with PRMT6 has been primarily defined by its potent enzymatic inhibition and co-crystallography.

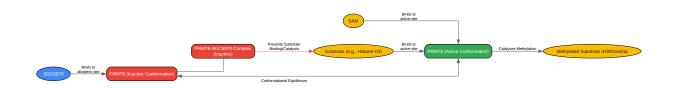
Mechanism of Action and Signaling Pathways

SGC6870 exerts its inhibitory effect on PRMT6 through a novel allosteric mechanism. This section details the molecular interactions and the broader cellular pathways influenced by this inhibition.

Allosteric Binding and Inhibition

Crystallographic studies have revealed that **SGC6870** binds to a previously uncharacterized, induced allosteric pocket on the PRMT6 enzyme.[1] This binding event is distant from both the S-adenosylmethionine (SAM) cofactor-binding site and the substrate-binding groove. The binding of **SGC6870** induces a conformational change in a flexible loop region of PRMT6, referred to as the "double-E loop," which ultimately leads to the inhibition of the enzyme's methyltransferase activity.[2]





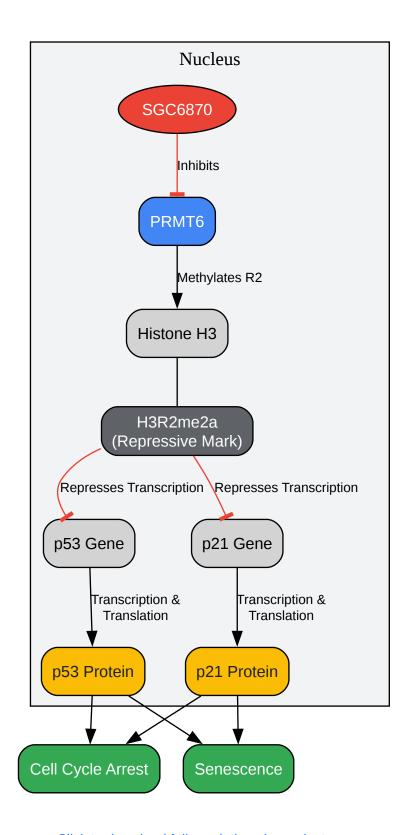
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Mechanism of Allosteric Inhibition of PRMT6 by SGC6870.

PRMT6 Signaling and Impact of Inhibition

PRMT6 is a key epigenetic regulator, primarily through the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a), a mark associated with transcriptional repression.[6][7] By methylating H3R2, PRMT6 can influence the expression of various genes, including the tumor suppressor genes p21 (CDKN1A) and p53.[6][7] Inhibition of PRMT6 by **SGC6870** is therefore expected to derepress these target genes, leading to cell cycle arrest and senescence.





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PRMT6 Signaling Pathway and the Effect of **SGC6870** Inhibition.



Experimental Protocols

This section provides an overview of the key experimental methodologies used in the characterization of **SGC6870**.

Biochemical Radiometric Assay for PRMT6 Inhibition

This assay quantifies the enzymatic activity of PRMT6 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a peptide substrate.

Materials:

- Recombinant human PRMT6
- Biotinylated histone H4 peptide (1-21) substrate
- [3H]-SAM (S-adenosyl-L-[methyl-3H]-methionine)
- SGC6870 and control compounds dissolved in DMSO
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 1 mM EDTA, 1 mM TCEP, 0.01%
 Tween-20
- Stop Solution: 7.5 M Guanidine hydrochloride
- FlashPlate (PerkinElmer)
- TopSeal-A (PerkinElmer)
- Microplate scintillation counter

Procedure:

- Prepare a reaction mixture containing PRMT6 enzyme in assay buffer.
- Add SGC6870 or control compounds at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 120 minutes) at room temperature to allow for inhibitor binding.



- Initiate the methylation reaction by adding the biotinylated H4 peptide and [3H]-SAM.
- Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
- Stop the reaction by adding the guanidine hydrochloride stop solution.
- Transfer the reaction mixture to a streptavidin-coated FlashPlate and incubate for 1 hour to allow the biotinylated peptide to bind.
- Wash the plate to remove unbound [3H]-SAM.
- Seal the plate with TopSeal-A and measure the incorporated radioactivity using a microplate scintillation counter.
- Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Assay for PRMT6 Activity in HEK293T Cells

This Western blot-based assay measures the ability of **SGC6870** to inhibit PRMT6-mediated histone methylation in a cellular context.

Materials:

- HEK293T cells
- Expression vector for FLAG-tagged human PRMT6 (wild-type and catalytically inactive mutant)
- Lipofectamine 2000 or other suitable transfection reagent
- DMEM supplemented with 10% FBS and antibiotics
- SGC6870 and control compounds
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit



- SDS-PAGE gels and Western blotting apparatus
- Primary antibodies: anti-FLAG, anti-H3R2me2a, anti-H4R3me2a, anti-total Histone H3
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

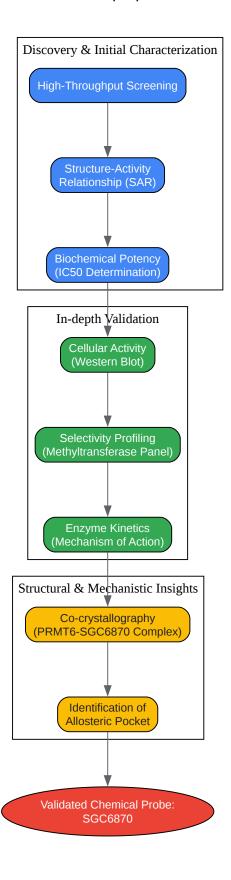
Procedure:

- Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.
- Transfect the cells with the FLAG-PRMT6 expression vector using a suitable transfection reagent according to the manufacturer's protocol.
- After 24 hours, treat the transfected cells with various concentrations of SGC6870 or control compounds for a specified duration (e.g., 20 hours).
- Harvest the cells, wash with PBS, and lyse them in cell lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using an ECL substrate and an imaging system.
- Quantify the band intensities and normalize the levels of methylated histones to total histone
 H3 to determine the IC50 values.

Experimental and Data Analysis Workflow



The discovery and characterization of a novel inhibitor like **SGC6870** follows a structured workflow to ensure a thorough evaluation of its properties.





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Workflow for the Discovery and Validation of **SGC6870**.

Conclusion

SGC6870 represents a significant advancement in the field of epigenetics and drug discovery as the first highly selective and cell-active allosteric inhibitor of PRMT6.[1][3][4] Its well-characterized mechanism of action, potent inhibitory activity, and excellent selectivity make it an invaluable tool for elucidating the biological functions of PRMT6 in health and disease. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting PRMT6 with allosteric inhibitors like **SGC6870**.

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